molecular formula C19H15ClN4O2S2 B11237384 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-chlorophenyl)propanamide

3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-chlorophenyl)propanamide

Cat. No.: B11237384
M. Wt: 430.9 g/mol
InChI Key: YNIBBNDUGLTZNM-UHFFFAOYSA-N
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Description

3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-chlorophenyl)propanamide is a complex organic compound that features a benzothiazole ring, an oxadiazole ring, and a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-chlorophenyl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques .

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as voltage-gated sodium channels and GABA receptors. These interactions can modulate neuronal activity, leading to anticonvulsant effects . Additionally, the compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-chlorophenyl)propanamide lies in its combined structural features, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C19H15ClN4O2S2

Molecular Weight

430.9 g/mol

IUPAC Name

3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-(2-chlorophenyl)propanamide

InChI

InChI=1S/C19H15ClN4O2S2/c20-12-5-1-2-6-13(12)21-17(25)9-10-18-23-16(24-26-18)11-27-19-22-14-7-3-4-8-15(14)28-19/h1-8H,9-11H2,(H,21,25)

InChI Key

YNIBBNDUGLTZNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=NOC(=N3)CCC(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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